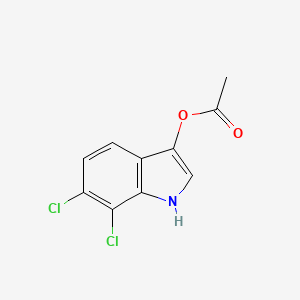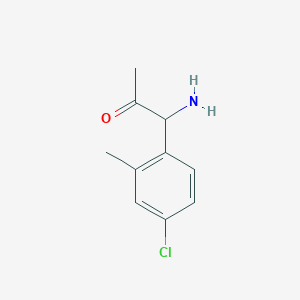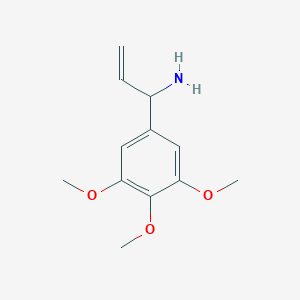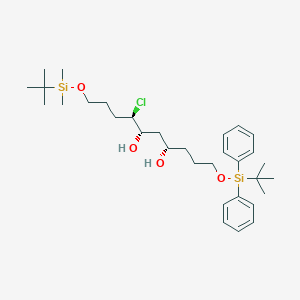![molecular formula C11H12IN3O B13055875 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine: is a chemical compound with the molecular formula C11H12IN3O and a molecular weight of 329.14 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with enaminonitriles and benzohydrazides as starting materials.
Reaction Conditions: The reaction is carried out in toluene, stirred at 120°C for 24 hours.
Microwave-Mediated Synthesis: A microwave-mediated cascade reaction can also be employed to develop the triazolopyridine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reagents: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Conditions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: A related compound with similar iodine substitution but different structural features.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydropyran moiety but different functional groups.
Substituted 5-(Tetrahydro-2H-pyran-4-yl) compounds: These compounds share the tetrahydropyran moiety and exhibit similar chemical properties.
Uniqueness
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine is unique due to its specific triazolopyridine structure combined with the tetrahydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12IN3O |
|---|---|
Poids moléculaire |
329.14 g/mol |
Nom IUPAC |
2-iodo-5-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H12IN3O/c12-11-13-10-3-1-2-9(15(10)14-11)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
Clé InChI |
BHACSZOESBPHLZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC=CC3=NC(=NN32)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)






![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)


